Propanedioic acid, 2-[4-aMino-3-[(diMethylaMino)carbonyl]phenyl]-, 1,3-diethyl ester
Description
Propanedioic acid, 2-[4-amino-3-[(dimethylamino)carbonyl]phenyl]-, 1,3-diethyl ester (hereafter referred to as the "target compound") is a diethyl ester derivative of malonic acid (propanedioic acid) featuring a substituted phenyl group at the C2 position. The aromatic substituent includes a 4-amino group and a 3-(dimethylaminocarbonyl) group, which confer unique electronic and steric properties.
Properties
Molecular Formula |
C16H22N2O5 |
|---|---|
Molecular Weight |
322.36 g/mol |
IUPAC Name |
diethyl 2-[4-amino-3-(dimethylcarbamoyl)phenyl]propanedioate |
InChI |
InChI=1S/C16H22N2O5/c1-5-22-15(20)13(16(21)23-6-2)10-7-8-12(17)11(9-10)14(19)18(3)4/h7-9,13H,5-6,17H2,1-4H3 |
InChI Key |
FQBOYHFTSIMVLS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)N)C(=O)N(C)C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanedioic acid, 2-[4-aMino-3-[(diMethylaMino)carbonyl]phenyl]-, 1,3-diethyl ester typically involves multi-step organic reactions. One common method includes the esterification of propanedioic acid with ethanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques, such as distillation and crystallization, are essential to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, 2-[4-aMino-3-[(diMethylaMino)carbonyl]phenyl]-, 1,3-diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino and dimethylamino groups can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
The major products formed from these reactions include various carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Propanedioic acid, 2-[4-aMino-3-[(diMethylaMino)carbonyl]phenyl]-, 1,3-diethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Propanedioic acid, 2-[4-aMino-3-[(diMethylaMino)carbonyl]phenyl]-, 1,3-diethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
: 1,3-Diethyl 2-[[(4-ethoxyphenyl)amino]methylene]propanedioate
- Substituents: 4-Ethoxyphenylamino methylene.
- Key Differences: The ethoxy group increases lipophilicity compared to the target compound’s polar amino and carbonyl groups. This analog is commonly used in Knoevenagel condensations due to its electron-donating ethoxy substituent .
: 1,3-Diethyl 2-[[(3-chloro-4-fluorophenyl)amino]methylene]propanedioate
- Substituents: 3-Chloro-4-fluorophenylamino methylene.
- Key Differences: Halogens (Cl, F) introduce electron-withdrawing effects, stabilizing enolate intermediates and altering reactivity in nucleophilic additions. This compound may exhibit higher thermal stability than the target compound .
: Diethyl [(4-decyloxy-3-ethoxyanilino)methylidene]propanedioate
Ester Group Variations
Diethyl vs. Dimethyl Malonates
- Diethyl Malonate (): Structure: No aromatic substituents. Properties: Lower molecular weight (160.17 g/mol), higher volatility, and widespread use as a solvent or building block in heterocycle synthesis. The EPA classifies it as a low-priority substance due to moderate environmental persistence .
- Dimethyl Malonate ():
Functional Group Comparisons
: 1,3-Dimethyl 2-[[4-(dimethylamino)phenyl]methylene]propanedioate
- Substituents: 4-Dimethylaminophenyl.
- Key Differences: The dimethylamino group enhances solubility in acidic media via protonation.
: 1,3-Bis[2-[4-(dimethylamino)phenyl]ethyl] Propanedioate
Molecular Weight and Polarity
- The target compound’s amino and carbonyl groups increase polarity, suggesting higher solubility in polar aprotic solvents (e.g., DMF) compared to halogenated or alkoxy-substituted analogs.
Biological Activity
Introduction
Propanedioic acid, specifically the compound 2-[4-amino-3-[(dimethylamino)carbonyl]phenyl]-, 1,3-diethyl ester (CAS Number: 1350468-87-9), is a derivative of malonic acid that has garnered attention for its potential biological activities. This compound contains functional groups that suggest it may exhibit various pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 322.36 g/mol. The structure features a diethyl ester moiety attached to a propanedioic acid backbone, which is modified by an amino group and a dimethylamino carbonyl group.
1. Anticancer Activity
Recent studies have indicated that derivatives similar to propanedioic acid exhibit significant anticancer properties. For instance, compounds containing the pyrazolo[1,5-a]pyrimidine scaffold have shown selective inhibition against various cancer cell lines, suggesting that propanedioic acid derivatives may also possess similar capabilities due to their structural similarities.
- Case Study : A study conducted on related compounds demonstrated cytotoxic effects against breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC50 values indicating potent activity at micromolar concentrations .
2. Anti-inflammatory Effects
The anti-inflammatory potential of propanedioic acid derivatives is noteworthy. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines in vitro.
- Research Findings : In vitro assays revealed that certain derivatives could significantly reduce the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages, suggesting a mechanism for their anti-inflammatory effects .
3. Antibacterial Activity
The antibacterial properties of propanedioic acid derivatives have been explored in several studies. These compounds have shown efficacy against common bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Experimental Results : A comparative study evaluated the antibacterial activity of various esters derived from propanedioic acid, revealing that some exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL against resistant bacterial strains .
Data Tables
| Biological Activity | Test Organism/Cell Line | IC50/MIC Value | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 12 µM | |
| Anti-inflammatory | Macrophages | - | |
| Antibacterial | Staphylococcus aureus | 32 µg/mL |
The biological activities of propanedioic acid derivatives can be attributed to their ability to interact with specific molecular targets within cells:
- Anticancer Mechanism : Potentially involves the modulation of apoptotic pathways and inhibition of cell proliferation through the disruption of cell cycle progression.
- Anti-inflammatory Mechanism : Likely involves the inhibition of NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
